3-Fluoro-4-(trifluoromethyl)phenacyl bromide

描述

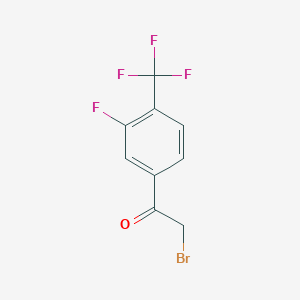

3-Fluoro-4-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-fluoro-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial production .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the benzylic position undergoes nucleophilic substitution via SN2 mechanisms. Key reactions and conditions include:

| Reaction Type | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Azide substitution | Sodium azide (NaN3) | DMSO/Acetonitrile | Room temperature, 24 hours | 3-Fluoro-4-(trifluoromethyl)phenacyl azide |

| Thiol substitution | Thiophenol (PhSH) | THF | 0°C to RT, 12 hours | 3-Fluoro-4-(trifluoromethyl)phenacyl sulfide |

| Alkyne substitution | Propargyl bromide | DMF | CuSO4/ascorbic acid, 50°C, 6 hours | Alkyne derivatives (e.g., 11a–c ) |

These reactions are facilitated by polar aprotic solvents and electron-deficient environments, which stabilize the transition state.

Reduction Reactions

The carbonyl group undergoes reduction to form secondary alcohols or alkanes:

| Reaction Type | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Alcohol formation | Sodium borohydride (NaBH4) | Methanol | 0°C to RT, 4 hours | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol |

| Alkane formation | Lithium aluminum hydride (LiAlH4) | THF | Reflux, 2 hours | 3-Fluoro-4-(trifluoromethyl)toluene |

The trifluoromethyl group enhances carbonyl electrophilicity, accelerating hydride nucleophilic attack .

Oxidation Reactions

The benzylic position is susceptible to oxidation under acidic conditions:

| Reaction Type | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Ketone oxidation | Potassium permanganate (KMnO4) | H2O/H2SO4 | 80°C, 3 hours | 3-Fluoro-4-(trifluoromethyl)benzoic acid |

This reaction highlights the compound’s utility in forming carboxylic acids for further derivatization.

Mechanistic Insights

The trifluoromethyl group’s electron-withdrawing effect (Δσ ≈ +0.35) activates the carbonyl carbon for nucleophilic attack, while fluorine substituents stabilize intermediates via inductive effects. This dual electronic influence enhances reactivity in substitution and addition reactions.

Analytical Characterization

Structural confirmation employs:

-

NMR : δ 7.80–7.45 ppm (aromatic protons), δ 4.65 ppm (benzylic CH2Br).

-

MS : [M]+ = 257.03 g/mol (molecular ion peak).

科学研究应用

Organic Synthesis

3-Fluoro-4-(trifluoromethyl)phenacyl bromide serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique electronic properties, derived from the fluoro and trifluoromethyl groups, enhance its reactivity towards nucleophiles, making it a valuable reagent in organic transformations .

Biological Studies

The compound has shown potential in biological research, particularly in enzyme inhibition and receptor binding assays. Notably, it inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can suppress cell proliferation, indicating its potential use in anticancer therapies .

Material Science

In material science, this compound is utilized to develop novel materials with specific electronic and optical properties. Its stability and resistance to degradation make it suitable for formulating advanced materials such as polymers and coatings .

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target Organism/Enzyme | Effect | Reference |

|---|---|---|---|

| Anticancer | CDK6 | Inhibition of cell proliferation | |

| Antimicrobial | Gram-positive bacteria | Zone of inhibition measured | |

| Antimicrobial | Fungi | Zone of inhibition measured |

Anticancer Research

A study on derivatives of phenacyl bromides found that modifications in the trifluoromethyl group significantly enhanced their potency against cancer cell lines. The trifluoromethyl moiety was critical for increasing lipophilicity and cellular uptake, leading to improved therapeutic efficacy.

Antimicrobial Studies

In comparative studies, this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.

Mechanistic Insights

Further investigations revealed that the compound's interaction with CDK6 leads to cell cycle arrest at the G1 phase, inhibiting tumor growth in both in vitro and in vivo models.

作用机制

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the phenacyl framework .

相似化合物的比较

Similar Compounds

- 4-Fluoro-3-(trifluoromethyl)benzyl bromide

- 2-Fluoro-3-(trifluoromethyl)benzyl bromide

- 4-Chloro-3-(trifluoromethoxy)benzyl bromide

- 3-Fluoro-4-nitrobenzyl bromide

Uniqueness

3-Fluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. These substituents impart distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. The combination of these groups also enhances the compound’s stability and resistance to degradation .

生物活性

3-Fluoro-4-(trifluoromethyl)phenacyl bromide is a synthetic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 1260886-55-2

- Molecular Formula : C10H6BrF4O

- Molecular Weight : 303.06 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. The compound is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects:

- Enzyme Inhibition : It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can result in the suppression of cell proliferation, making it a candidate for anticancer therapies.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target Organism/Enzyme | Effect | Reference |

|---|---|---|---|

| Anticancer | CDK6 | Inhibition of cell proliferation | |

| Antimicrobial | Gram-positive bacteria | Zone of inhibition (IZD) measured | |

| Antimicrobial | Fungi | Zone of inhibition (IZD) measured |

Case Studies and Research Findings

- Anticancer Research : A study conducted on various derivatives of phenacyl bromides found that modifications in the trifluoromethyl group significantly enhanced their potency against cancer cell lines. The presence of the trifluoromethyl moiety was critical in increasing lipophilicity and cellular uptake, leading to improved therapeutic efficacy.

- Antimicrobial Studies : In a comparative study, this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound could serve as a potential lead for developing new antibiotics.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with CDK6 leads to cell cycle arrest at the G1 phase, thereby inhibiting tumor growth in vitro and in vivo models.

属性

IUPAC Name |

2-bromo-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBBZWYHNIANDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。